2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide
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Overview
Description
2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide is an organic compound that features a bromophenyl group, a methoxyphenyl group, and a sulfanylacetamide moiety
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide typically involves a multi-step process:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzyl chloride, undergoes a nucleophilic substitution reaction with thiourea to form 3-bromobenzylthiourea.
Formation of the Sulfanylacetamide Intermediate: The 3-bromobenzylthiourea is then reacted with chloroacetic acid under basic conditions to form 2-[(3-bromophenyl)methylsulfanyl]acetamide.
Formation of the Final Product: The final step involves the condensation of 2-[(3-bromophenyl)methylsulfanyl]acetamide with 4-methoxybenzaldehyde in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide
- 2-[(4-bromophenyl)methylsulfanyl]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide
Uniqueness
2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide is unique due to the presence of both a bromophenyl and a methoxyphenyl group, which can impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-22-16-7-5-13(6-8-16)10-19-20-17(21)12-23-11-14-3-2-4-15(18)9-14/h2-10H,11-12H2,1H3,(H,20,21)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMDAPBGHCZWBC-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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